N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 111261-84-8
VCID: VC0052065
InChI: InChI=1S/C23H28N2O/c1-2-23(26)25(19-11-7-4-8-12-19)22-15-20-13-14-21(16-22)24(20)17-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3
SMILES: CCC(=O)N(C1CC2CCC(C1)N2CC3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C23H28N2O
Molecular Weight: 348.5 g/mol

N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide

CAS No.: 111261-84-8

Main Products

VCID: VC0052065

Molecular Formula: C23H28N2O

Molecular Weight: 348.5 g/mol

N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide - 111261-84-8

CAS No. 111261-84-8
Product Name N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide
Molecular Formula C23H28N2O
Molecular Weight 348.5 g/mol
IUPAC Name N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide
Standard InChI InChI=1S/C23H28N2O/c1-2-23(26)25(19-11-7-4-8-12-19)22-15-20-13-14-21(16-22)24(20)17-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3
Standard InChIKey BDXAXWLFQKRUQV-UHFFFAOYSA-N
SMILES CCC(=O)N(C1CC2CCC(C1)N2CC3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CCC(=O)N(C1CC2CCC(C1)N2CC3=CC=CC=C3)C4=CC=CC=C4
Synonyms 8-BABOP
8-benzyl-8-azabicyclo(3.2.1)octane-3-propionanilide
PubChem Compound 3081002
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator